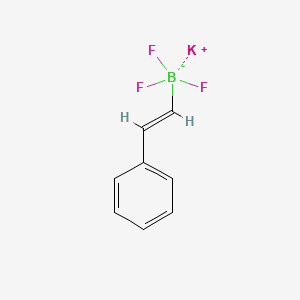

Potassium trans-styryltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONAUTDEFRJJII-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635396 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201852-49-5 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trans-styryltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium trans-Styryltrifluoroborate

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Among the vast arsenal of synthetic tools, organoboron compounds have carved a significant niche, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, traditional organoboron reagents like boronic acids and their esters often present challenges related to stability, purification, and stoichiometry.[4] This has paved the way for the emergence of potassium organotrifluoroborates as a superior class of nucleophilic boron reagents.[2][3][5]

Potassium trans-styryltrifluoroborate, the subject of this guide, epitomizes the advantages of this reagent class. These crystalline solids are remarkably stable to air and moisture, allowing for indefinite shelf storage and ease of handling.[2][3][4][6] Their tetracoordinate nature masks the inherent reactivity of the carbon-boron bond, rendering them compatible with a wide array of reaction conditions and functional groups.[2][7] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound: A Streamlined and Validated Protocol

The synthesis of this compound is a robust and reproducible process. The most common and efficient method involves the reaction of a styryl organometallic reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[2][8][9][10] This one-pot procedure is advantageous as it avoids the isolation of potentially unstable trivalent organoboron intermediates.[4]

Causality Behind Experimental Choices:

-

Choice of Organometallic Reagent: While Grignard reagents (trans-styrylmagnesium bromide) are commonly employed, organolithium reagents can also be utilized. The choice often depends on the availability of starting materials and the desired reaction scale.

-

Trialkyl Borate: Trimethyl borate and triisopropyl borate are frequently used. The borate ester acts as an electrophile, capturing the nucleophilic styryl group.

-

Potassium Hydrogen Fluoride (KHF₂): This inexpensive and readily available reagent is crucial for the formation of the stable trifluoroborate salt.[2][10] It efficiently displaces the alkoxy groups from the intermediate boronate ester to form the tetracoordinate trifluoroborate.[4]

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the appropriate trialkyl borate in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of the Organometallic Reagent: A solution of trans-styrylmagnesium bromide (or a similar organometallic reagent) in THF is added dropwise to the cooled borate solution via the dropping funnel. The reaction mixture is stirred at -78 °C for a specified period, typically 1-2 hours, and then allowed to warm to room temperature.

-

Formation of the Trifluoroborate Salt: An aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the reaction mixture. This is a critical step where the trifluoroborate salt is formed. The mixture is stirred vigorously for several hours at room temperature.

-

Isolation and Purification: The resulting precipitate, which is the this compound, is collected by vacuum filtration. The solid is then washed sequentially with cold water, diethyl ether, and finally dried under high vacuum to yield the pure product as a white, crystalline solid.

Visualizing the Synthesis Workflow:

Caption: A stepwise workflow for the synthesis of this compound.

II. Comprehensive Characterization: A Multi-Technique Approach

The structural integrity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is an indispensable tool for the structural elucidation of organotrifluoroborates.[11]

-

¹H NMR: Provides information about the proton environment in the molecule. The vinyl protons of the trans-styryl group typically appear as doublets with a large coupling constant (J ≈ 16-18 Hz), confirming the trans geometry. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the vinyl and aromatic carbons are diagnostic.

-

¹⁹F NMR: This is a particularly informative technique for organotrifluoroborates. A single, sharp resonance is typically observed, confirming the presence of the BF₃⁻ group.[11]

-

¹¹B NMR: The boron nucleus also gives a characteristic signal, further confirming the structure of the trifluoroborate salt.[11][12]

Table 1: Typical NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Acetone-d₆ | 7.20-7.50 | m | - |

| 6.85 | d | 16.5 | ||

| 6.25 | d | 16.5 | ||

| ¹³C | Acetone-d₆ | 140.2, 138.5, 129.3, 128.8, 126.7 | - | - |

| ¹⁹F | Acetone-d₆ | -135 to -145 | s | - |

| ¹¹B | Acetone-d₆ | 3.0-5.0 | q | ~60 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the [M-K]⁻ anion, providing confirmation of the elemental composition.[13] Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing these salts.[13]

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying key functional groups. Characteristic strong absorptions for the B-F stretching vibrations are typically observed in the 950-1150 cm⁻¹ region.[14][15][16] The C=C stretching of the vinyl group and the aromatic C-H and C=C vibrations will also be present.

Elemental Analysis:

Combustion analysis provides the percentage composition of carbon, hydrogen, and boron, which should be in close agreement with the theoretical values for the pure compound.[17][18]

Visualizing the Characterization Workflow:

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fhi.mpg.de [fhi.mpg.de]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Potassium trans-beta-styryltrifluoroborate, 98% 1 g | Request for Quote [thermofisher.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Physical and chemical properties of styryltrifluoroborates

An In-Depth Technical Guide to the Physical and Chemical Properties of Styryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium styryltrifluoroborates have emerged from the status of chemical curiosities to become indispensable reagents in modern organic synthesis.[1] As air- and moisture-stable, crystalline solids, they offer significant advantages over their boronic acid and ester counterparts, including enhanced stability, ease of handling, and precise stoichiometry.[2][3] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of styryltrifluoroborates. We will delve into their spectroscopic characterization, explore the mechanistic nuances of their celebrated role in Suzuki-Miyaura cross-coupling reactions, and discuss their growing importance in the synthesis of complex molecules and pharmacologically active compounds.

The Ascendancy of Organotrifluoroborates in Synthesis

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent instability—a tendency to undergo protodeboronation and form cyclic trimeric anhydrides (boroxines)—often complicates reaction stoichiometry and requires stringent handling conditions.[2] Organotrifluoroborates, and specifically potassium styryltrifluoroborates, provide a robust solution to these challenges.

The Stability Advantage: Tetracoordinate Boron

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[2] The three strongly electronegative fluorine atoms form strong boron-fluorine bonds, creating a stable anionic "ate" complex that is remarkably resistant to air and moisture.[3][4] This allows them to be stored indefinitely at room temperature without special precautions and handled as convenient, free-flowing crystalline solids.[2][5] They are often considered "protected" forms of boronic acids, which can be unmasked under specific reaction conditions to reveal their reactivity.[4][6]

Caption: Structural stability of monomeric styryltrifluoroborates vs. boronic acids.

The Strategic Importance of the Styryl Moiety

The styryl group (a vinyl group attached to a phenyl ring) is a prevalent structural motif in natural products, pharmaceuticals, and materials science. The ability to stereoselectively introduce this moiety is of paramount importance. Styryltrifluoroborates provide a reliable method for constructing stereodefined alkenes, particularly cis-disubstituted or more highly substituted products that are challenging to synthesize via other methods like Heck-type reactions.[7]

Synthesis of Potassium Styryltrifluoroborates

A key advantage of potassium organotrifluoroborates is their straightforward and high-yielding synthesis from readily available organoboron precursors.[1][5]

General Synthetic Pathway

The most common method involves the reaction of a styrylboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][5] The trifluoroborate salt typically precipitates from the reaction mixture and can be isolated by simple filtration.

Caption: A typical workflow for the synthesis of potassium styryltrifluoroborates.

Detailed Experimental Protocol: Preparation of Potassium trans-Styryltrifluoroborate

This protocol is adapted from established procedures for the synthesis of organotrifluoroborates.[3][5]

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar, add trans-styrylboronic acid (1.0 equiv) and methanol. Stir until the solid is fully dissolved.

-

Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv). Add the KHF₂ solution slowly to the stirring solution of the boronic acid.

-

Precipitation: A thick white precipitate will form almost immediately upon addition of the KHF₂ solution. Continue stirring vigorously for 15-30 minutes at room temperature to ensure complete reaction.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold methanol to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting white, crystalline solid under vacuum to yield pure this compound. Recrystallization from a solvent like acetonitrile can be performed if higher purity is required.[3]

Self-Validation Note: The successful formation of the product is confirmed by its precipitation from the reaction mixture and subsequent characterization. The high crystallinity and stability of the product are hallmarks of this class of compounds.[1]

Physical and Spectroscopic Properties

The physical properties of potassium styryltrifluoroborates make them highly attractive reagents for both laboratory-scale and industrial applications.[7]

Physical Characteristics

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline, free-flowing solid. | [2][3] |

| Melting Point | Typically very high, often >300 °C. | [8] |

| Solubility | Soluble in water.[8] Solubility in organic solvents can vary; tetraalkylammonium salts are used to enhance solubility in nonpolar solvents.[3] | |

| Stability | Remarkably stable to air and moisture. Can be stored indefinitely at room temperature without special precautions.[2][5] Not Lewis acidic due to the tetracoordinate structure.[3] |

Spectroscopic Characterization

Confirming the structure of a synthesized styryltrifluoroborate relies on standard spectroscopic techniques.[9][10]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons in the phenyl ring and the vinyl protons of the styryl double bond. The coupling constant (J-value) between the vinyl protons can confirm the stereochemistry (typically ~15-18 Hz for a trans configuration).

-

¹³C NMR: The carbon spectrum will display distinct resonances for the aromatic and vinyl carbons.

-

¹⁹F NMR: This technique is highly informative, typically showing a sharp singlet for the three equivalent fluorine atoms bonded to boron.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal confirming the tetracoordinate environment of the boron atom.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the double bond and aromatic ring, and strong B-F stretching vibrations.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the styryltrifluoroborate anion.[11]

Chemical Properties and Reactivity

While valued for their stability in storage, styryltrifluoroborates are highly effective nucleophilic partners in a variety of powerful carbon-carbon bond-forming reactions.[6][12]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of styryltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][7] They serve as excellent partners for coupling with aryl and heteroaryl halides (Cl, Br, I) and triflates.[7][13]

Mechanistic Insights: The Role of Hydrolysis

Despite their stability, the trifluoroborate "ate" complex is a weak nucleophile and less reactive in the crucial transmetalation step of the catalytic cycle.[3] For the reaction to proceed efficiently, the styryltrifluoroborate must first be hydrolyzed in situ to the corresponding boronic acid or a related boronate species.[3][14] This slow release of the active species into the reaction medium is thought to suppress common side reactions like homo-coupling.[3]

The general catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Activation/Hydrolysis: The styryltrifluoroborate reacts with a base and water to form the active boronic acid/boronate species.

-

Transmetalation: The styryl group is transferred from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners (aryl and styryl) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Caption: The catalytic cycle for Suzuki-Miyaura coupling using styryltrifluoroborates.

Other Key Transformations

Beyond Suzuki-Miyaura coupling, styryltrifluoroborates are versatile reactants for:

-

Metal-free chlorodeboronation reactions [8]

-

Preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution[8]

-

Rhodium-catalyzed conjugate additions

-

Copper-catalyzed C-N and C-O bond formation

Applications in Research and Drug Development

The unique properties of styryltrifluoroborates make them highly valuable in fields where molecular complexity and metabolic stability are paramount.

Enabling Complex Molecule Synthesis

The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps, with functional group manipulations performed on other parts of the molecule while the carbon-boron bond remains intact.[5][6] This "protected" nature is invaluable in multi-step syntheses of natural products and other complex targets.

The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties.[16][17][18] Although the fluorine atoms in a trifluoroborate are removed during the coupling reaction, their presence in the reagent itself contributes to its stability and handling properties. Furthermore, styryltrifluoroborates serve as key building blocks for introducing styryl moieties into larger molecules, which may themselves be further fluorinated to modulate:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation.[19]

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving membrane permeability and absorption.[16]

-

Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of a molecule, leading to more potent interactions with biological targets.[20]

The use of styryltrifluoroborates is part of a broader trend in leveraging fluorinated compounds for the development of advanced therapeutics.[21][22][23]

Safe Handling and Storage

While potassium styryltrifluoroborates are generally stable, proper laboratory practices should always be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[24] In case of dust generation, a dust mask is recommended.

-

Handling: Avoid breathing dust.[25] Handle in a well-ventilated area or a chemical fume hood.[25][26] Wash hands thoroughly after handling.[27]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[25][27]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[24]

-

Decomposition: Hazardous decomposition products upon heating may include hydrogen fluoride gas and boron oxides.[24]

Conclusion

Potassium styryltrifluoroborates represent a significant advancement in organoboron chemistry, providing a superior alternative to traditional boronic acids and esters for a wide range of synthetic applications.[2][6] Their exceptional stability, ease of preparation, and high reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make them indispensable tools for chemists in academic research, industrial synthesis, and drug development. As the demand for complex, stereodefined molecules continues to grow, the utility and importance of styryltrifluoroborates are set to expand even further.

References

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed. Retrieved from [Link]

-

Darses, S., & Genêt, J.-P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Material Safety Data Sheet - Potassium tetrafluoroborate. (n.d.). Cole-Parmer. Retrieved from [Link]

-

POTASSIUM BETA-STYRYLTRIFLUOROBORATE. (n.d.). Chongqing Chemdad Co. Retrieved from [Link]

-

potassium alpha-styryltrifluoroborate. (n.d.). ChemSrc. Retrieved from [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. Retrieved from [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. Retrieved from [Link]

-

Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. (2019, August). ChemCatChem. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link]

-

POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

-

Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

-

Penner, M., et al. (2010). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Arkivoc, 2010(8), 113-123. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 43(4), 465-472. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

-

Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications, 55(90), 13486–13505. Retrieved from [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100948. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

-

Physicochemical properties of phenyltrifluoroborate-based room temperature ionic liquids. (2015, January). Journal of Molecular Liquids. Retrieved from [Link]

-

Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications, 55(90), 13486–13505. Retrieved from [Link]

-

Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. (n.d.). Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Recent Advance in the Synthesis and Applications of α-(Trifluoromethyl)styrenes in Organic Synthesis. (2019, October). Chemical Communications. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Featured Reviews in Organic Chemistry. (2023, August 9). Molecules, 28(16), 5991. Retrieved from [Link]

-

Grimm, C., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of the American Chemical Society, 137(33), 10542-10550. Retrieved from [Link]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6943. Retrieved from [Link]

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. (2024, August 6). ResearchGate. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. POTASSIUM BETA-STYRYLTRIFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. youtube.com [youtube.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. longdom.org [longdom.org]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 21. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. fishersci.com [fishersci.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. lobachemie.com [lobachemie.com]

- 27. washingtonmills.com [washingtonmills.com]

Stability of Potassium trans-Styryltrifluoroborate Under Atmospheric Conditions: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the stability of potassium trans-styryltrifluoroborate under typical atmospheric conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic stability of this organoboron compound, the factors influencing its degradation, and robust methodologies for its stability assessment. Our approach is grounded in established principles of chemical stability testing, providing not just protocols, but the scientific rationale behind them to ensure self-validating and reliable results.

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as highly versatile and advantageous reagents in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] Their appeal stems from their enhanced stability compared to other organoboron compounds like boronic acids.[2] This stability, often described as indefinite under ambient conditions for many analogues, is attributed to the tetracoordinate nature of the boron atom, which shields the reactive carbon-boron bond.[2][3][4] this compound, a crystalline solid, is a key building block for the synthesis of complex molecules due to its ability to introduce the styryl moiety.[5] Understanding its stability profile is paramount for its effective storage, handling, and application in multi-step synthetic campaigns where it may be exposed to various reagents and conditions.

Intrinsic Stability of this compound

This compound is generally characterized by its high stability under normal atmospheric conditions. It is a non-hygroscopic, crystalline solid that can be handled in the air without the need for stringent inert atmosphere techniques.[3]

Thermal Stability

A key indicator of its thermal robustness is its high melting point, which is reported to be above 300 °C.[5] This suggests a high degree of thermal stability in the solid state, making it suitable for storage at room temperature and tolerant to moderately elevated temperatures that might be encountered during transport or in a laboratory setting.

Atmospheric Stability: The Role of Moisture and Oxygen

The primary degradation pathway for organotrifluoroborates is hydrolysis, which converts them into the corresponding boronic acids.[3][6] This reaction is a prerequisite for their participation in many cross-coupling reactions.[3] However, under neutral pH conditions, this hydrolysis is generally slow for solid this compound. Its stability in the presence of atmospheric moisture is significantly greater than that of its boronic acid counterpart. While generally stable towards oxygen, prolonged exposure to both air and moisture, especially in solution, can lead to gradual degradation.

Factors Influencing Stability

The stability of this compound is not absolute and can be influenced by several environmental factors. A thorough understanding of these factors is crucial for predicting its shelf-life and ensuring its quality.

| Factor | Influence on Stability | Rationale |

| Humidity | High humidity can accelerate hydrolysis. | Water is a reactant in the conversion of the trifluoroborate to the corresponding boronic acid. |

| Temperature | Elevated temperatures can increase the rate of degradation. | As with most chemical reactions, the rate of hydrolysis and any potential oxidative degradation will increase with temperature. |

| Light | UV or prolonged exposure to intense light may induce degradation. | The conjugated styryl system could be susceptible to photochemical reactions, such as isomerization or polymerization, although this is less common in the solid state. |

| pH (in solution) | Acidic or basic conditions can promote hydrolysis. | The rate of hydrolysis of the B-F and C-B bonds is pH-dependent. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than its expected storage conditions.[3][7][8][9] The goal is to identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Stability-Indicating Analytical Method Development

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can accurately quantify the decrease of the active substance and the increase of degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound (solid)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile and water

-

Controlled environment chambers (for temperature, humidity, and light)

Procedure:

-

Baseline Analysis: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) and analyze it using the validated HPLC method to determine its initial purity.

-

Thermal Stress (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at 60°C.

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

-

Analyze the samples by HPLC to quantify any degradation.

-

-

Humidity Stress (Solid State):

-

Place a known amount of the solid compound in a controlled humidity chamber at 25°C and 75% relative humidity (RH).

-

Withdraw and analyze samples at the same time points as the thermal stress study.

-

-

Photolytic Stress (Solid State):

-

Expose a thin layer of the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the sample after exposure. A control sample should be kept in the dark under the same temperature conditions.

-

-

Hydrolytic Stress (Solution):

-

Prepare solutions of the compound in deionized water, 0.1 M HCl, and 0.1 M NaOH.

-

Store the solutions at room temperature and at 60°C.

-

Analyze samples at initial, 24, 48, and 72-hour time points. Neutralize the acidic and basic samples before injection if necessary.

-

-

Oxidative Stress (Solution):

-

Prepare a solution of the compound in a mixture of water and 3% H₂O₂.

-

Store the solution at room temperature.

-

Analyze samples at initial, 2, 6, and 24-hour time points.

-

Data Analysis and Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.

-

Elucidate the degradation pathways.

Logical Flow of the Forced Degradation Study

Caption: Logical workflow for the forced degradation study.

Recommended Storage and Handling

Based on the intrinsic stability and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. While generally stable, minimizing exposure to atmospheric moisture is good practice for long-term storage.

-

Handling: No special inert atmosphere techniques are required for routine handling. Use standard personal protective equipment (gloves, safety glasses). For prolonged or repeated exposure, handling in a well-ventilated area or a fume hood is advisable.

Conclusion

This compound is a robust and stable organoboron reagent, a feature that contributes significantly to its utility in organic synthesis. Its stability under atmospheric conditions is excellent, primarily limited by a slow hydrolysis in the presence of moisture. For applications requiring the highest purity and for establishing long-term storage protocols, a systematic stability assessment through forced degradation studies is essential. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to confidently evaluate and manage the stability of this important synthetic building block.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Vedejs, E., & Chapman, R. W. (1995). A Highly Efficient Preparation of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 60(10), 3020–3027.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

-

Oxford Instruments. (n.d.). Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. Retrieved from [Link]

-

Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

- Clarke, C. J., Richardson, N. D., Firth, A. E. J., Hallett, J. P., & Licence, P. (2020). Thermolysis of Organofluoroborate Ionic Liquids to NHC-Organofluoroborates. ACS Sustainable Chemistry & Engineering, 8(44), 16671–16681.

-

Chemdad. (n.d.). POTASSIUM BETA-STYRYLTRIFLUOROBORATE. Retrieved from [Link]

- Wendlandt, W. W. (1962). The thermal properties of potassium, rubidium, and caesium tetraphenylborates and tetra(p-fluorophenyl)borates. Analytica Chimica Acta, 27, 309–314.

- European Medicines Agency. (2003).

- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

- Hutton, C. A., & Yuen, A. K. L. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 10(15), 3243–3246.

- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. (PDF) Simultaneous Thermogravimetric Determination of [research.amanote.com]

- 5. POTASSIUM BETA-STYRYLTRIFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Potassium trans-styryltrifluoroborate formation

An In-depth Technical Guide to the Formation Mechanism of Potassium trans-Styryltrifluoroborate

Executive Summary

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents in modern organic synthesis, offering a robust alternative to traditionally used organoboron compounds like boronic acids and esters.[1] Their enhanced stability to air and moisture, coupled with their predictable reactivity, makes them highly valuable in pharmaceutical and materials science research. This guide provides a detailed examination of the formation mechanism of a key member of this class: this compound. We will delve into the critical stereochemical challenge of its synthesis—achieving the trans configuration via hydroboration of an alkyne—and the subsequent conversion to the stable trifluoroborate salt. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and practical protocols for the synthesis of this important building block.

Introduction: The Significance of Potassium Organotrifluoroborates

The utility of organoboron compounds in carbon-carbon bond formation is best exemplified by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While boronic acids are workhorses in this field, they suffer from drawbacks such as potential instability, dehydration to form boroxines, and susceptibility to protodeboronation.[2] Potassium organotrifluoroborates ([R-BF₃]K) mitigate these issues. The tetracoordinate nature of the boron atom in these salts renders the carbon-boron bond significantly more stable to a wide range of reaction conditions, yet its reactivity can be readily unleashed for cross-coupling reactions.[3][4]

Among these reagents, vinyltrifluoroborates are particularly important for the synthesis of substituted alkenes. This compound serves as a key precursor for introducing the styryl moiety.[5] Its synthesis, however, presents a significant stereochemical hurdle. The primary route to vinylboron compounds is the hydroboration of alkynes, a reaction that classically proceeds via a syn-addition mechanism to yield cis-(or Z)-alkenylboranes.[6][7] Therefore, the formation of the trans-(or E)-isomer requires non-classical, stereoselective strategies. This guide elucidates the mechanisms that overcome this challenge.

Section 1: The Core Mechanistic Challenge: Achieving trans-Hydroboration of Phenylacetylene

The synthesis of the trans-styrylborane precursor from phenylacetylene is the most critical and mechanistically complex stage. Standard hydroboration methods, which involve a concerted four-membered transition state, exclusively yield the cis-isomer.[8] Achieving the desired trans stereochemistry necessitates alternative pathways that circumvent this concerted mechanism.

Radical-Mediated trans-Hydroboration

One effective strategy involves a radical chain reaction using N-heterocyclic carbene (NHC)-boranes.[9] This process is typically initiated by a radical initiator, such as di-tert-butyl peroxide, upon thermolysis.

Mechanism:

-

Initiation: The initiator generates a radical which abstracts a hydrogen atom from the NHC-borane, forming a stabilized NHC-boryl radical.

-

Propagation:

-

The NHC-boryl radical adds to one of the carbons of the alkyne (phenylacetylene). This addition generates a transient β-NHC-borylalkenyl radical intermediate.

-

This vinyl radical intermediate then abstracts a hydrogen atom from a starting NHC-borane molecule. This hydrogen transfer step is kinetically controlled and occurs from the less hindered face, leading to the formation of the thermodynamically favored trans-(E)-alkenylborane product and regenerating the NHC-boryl radical to continue the chain.[9]

-

Transition-Metal-Catalyzed trans-Hydroboration

Several transition metals, notably ruthenium, can catalyze the trans-hydroboration of internal alkynes.[10] The mechanism avoids direct concerted addition and instead proceeds through organometallic intermediates that control the stereochemical outcome.

Proposed Mechanism (Ruthenium-Catalyzed):

-

Hydride Delivery: The reaction begins with an inner-sphere hydride delivery from the ruthenium catalyst to the alkyne, forming a metallocyclopropene intermediate.

-

Isomerization: This intermediate can undergo isomerization to relieve steric congestion.

-

Reductive Elimination: The final step is a reductive elimination that places the boron and hydrogen atoms in an anti configuration, yielding the trans-(E)-alkenylborane product.[10]

Borenium Cation-Mediated trans-Hydroboration

A transition-metal-free approach utilizes highly electrophilic borenium cations to activate the alkyne.[11][12]

Mechanism:

-

Alkyne Activation: A borenium cation, often stabilized by an NHC ligand, adds to the alkyne. This creates a highly electrophilic vinylborenium cation intermediate.

-

Hydride Transfer: A separate hydride source (e.g., another borane molecule) then delivers a hydride to the opposite face of the activated double bond. This intermolecular hydride transfer ensures an anti-addition, resulting in the trans-vinylborane.[11]

Section 2: Formation of the Stable Potassium Trifluoroborate Salt

Once the trans-styrylborane intermediate (typically as a boronic acid or pinacol ester) is synthesized, it is converted into the corresponding potassium trifluoroborate salt. This transformation dramatically increases the compound's stability, making it a bench-stable solid that is easy to handle and store.[13] The standard reagent for this conversion is potassium hydrogen fluoride (KHF₂).

Mechanism of Salt Formation: The process involves the reaction of the tricoordinate styrylboronic acid or a related ester with KHF₂ in a suitable solvent like methanol and water.

-

Hydrolysis (if starting from an ester): If the precursor is a boronate ester, it first hydrolyzes to the corresponding boronic acid.

-

Fluoride Coordination: The boronic acid, a Lewis acid, readily accepts fluoride ions from KHF₂.

-

Salt Formation: Three fluoride ions coordinate to the boron atom, displacing the hydroxyl groups and forming the stable, tetracoordinate trifluoroborate anion. The potassium cation acts as the counterion, and the resulting salt often precipitates from the reaction mixture as a crystalline solid.[13][14]

Section 3: Experimental Protocols

The following protocols are generalized procedures based on established literature methods. Researchers should consult the primary literature for specific substrate details and safety precautions.

Protocol 1: Synthesis of (E)-2-Phenylethenylboronic acid pinacol ester (trans-Styrylborane precursor)

This protocol is a representative example of a hydroboration reaction to obtain the necessary precursor for the trifluoroborate salt.

| Reagent/Parameter | Value | Notes |

| Reactants | Phenylacetylene (1.0 equiv) | |

| Pinacolborane (1.1 equiv) | Hydroborating agent | |

| Catalyst | e.g., Ruthenium complex (1-5 mol%) | For trans-selective hydroboration |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Temperature | Room Temperature | |

| Reaction Time | 2-12 hours | Monitor by TLC or GC-MS |

Step-by-Step Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.

-

Add anhydrous DCM via syringe, followed by phenylacetylene.

-

Add pinacolborane dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the trans-styrylboronate ester.

Protocol 2: Conversion to this compound

This protocol is adapted from the general procedure for preparing potassium organotrifluoroborates from boronic acids or their esters.[13]

| Reagent/Parameter | Value | Notes |

| Reactants | trans-Styrylboronate ester (1.0 equiv) | |

| Potassium Hydrogen Fluoride (KHF₂) | 3.0-4.0 equiv | |

| Solvents | Methanol (MeOH), Water (H₂O) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 15-60 minutes |

Step-by-Step Procedure:

-

In a flask, dissolve the trans-styrylboronate ester in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Add the KHF₂ solution dropwise to the stirred methanolic solution of the boronate ester. A thick white precipitate should form.

-

After the addition is complete, allow the mixture to stir for an additional 15-30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the solid sequentially with cold water and then with ether or acetone to remove impurities.

-

Dry the resulting white crystalline solid under vacuum to afford pure this compound.

Conclusion

The formation of this compound is a testament to the ingenuity of modern synthetic chemistry, requiring a departure from classical reaction mechanisms to achieve specific stereochemical control. The key to the synthesis lies in the initial trans-hydroboration of phenylacetylene, a transformation achievable through radical, transition-metal-catalyzed, or borenium-mediated pathways. The subsequent conversion of the resulting vinylborane into the highly stable, crystalline trifluoroborate salt provides a versatile and robust building block. This guide has outlined the core mechanistic principles and provided foundational protocols, offering researchers the knowledge to confidently synthesize and utilize this valuable reagent in their work.

References

- Molander, G. A., & Brown, A. R. (2011).

- Molander, G. A., & Elia, M. D. (2006).

- Studer, A., & Curran, D. P. (2014). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes.

-

Stephan, D. W., & Erker, G. (2016). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3. Chemical Science.[11][12]

- Fürstner, A., & Sundararaju, B. (2013). A trans-Selective Hydroboration of Internal Alkynes Catalyzed by Ruthenium.

- Molander, G. A., & Petrillo, D. E. (2008).

- Stephan, D. W., & Erker, G. (2016).

- Molander, G. A., & Bernardi, C. R. (2002).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.). trans-Hydroboration of an internal alkyne.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.).

- ResearchGate. (n.d.). Hydroboration optimization for phenylacetylene.

- ResearchGate. (n.d.). Catalytic Hydroboration of Phenylacetylene with HBpin.

- Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.).

- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.

- BenchChem. (2025).

- ResearchGate. (n.d.). Screening of reaction time for hydroboration of phenyl acetylene.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Lu, X., & Zhang, X. P. (2022). Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates. Journal of the American Chemical Society.

- Bravo, J. A., & Mollinedo, P. (2020). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I.

- Bravo, J. A., & Mollinedo, P. (2020). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I. Redalyc.

- Douglas, J. J., & Rovis, T. (2016).

- Harned, A. M. (n.d.). Hydroboration. Harned Research Group, University of Minnesota.

- Vedejs, E., & Chapman, R. W. (n.d.). One-Pot Syntheses of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses Procedure.

- Bio, M. M., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development.

- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF.

- Wikipedia. (n.d.).

- Chemistry Steps. (n.d.).

- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 反式-苯乙烯基三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

The Rise of Organotrifluoroborates: From Obscurity to Indispensable Reagents in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, organoboron chemistry has been a cornerstone of modern organic synthesis, with boronic acids and their esters serving as key building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids to air and moisture, along with their propensity to form cyclic boroxines, presented significant challenges for their handling, purification, and stoichiometric control. The emergence of potassium organotrifluoroborate salts (R-BF₃K) has revolutionized the field, offering a stable, crystalline, and versatile alternative that has expanded the horizons of cross-coupling and other transformations. This guide provides a comprehensive overview of the discovery, history, and transformative impact of organotrifluoroborate reagents, delving into their synthesis, unique properties, and diverse applications in contemporary organic chemistry.

A Serendipitous Discovery and a Long Gestation: The Early History of Organotrifluoroborates

The story of organotrifluoroborates begins not with a targeted quest for a superior coupling reagent, but as a "laboratory curiosity" in the 1960s. The first documented synthesis of an organotrifluoroborate salt was reported by Chambers, Clark, and Willis in 1960, who prepared potassium trifluoromethyltrifluoroborate (CF₃BF₃K)[1][2]. Their work, focused on the chemistry of trifluoromethyl derivatives of metals and non-metals, laid the fundamental groundwork but did not immediately spark widespread interest in this new class of compounds[1][2].

A few years later, in 1967, Thierig and Umland described a method for preparing phenyltrifluoroborate, but this discovery also remained largely dormant in the literature for nearly three decades[2]. For years, organotrifluoroborates were viewed as mere chemical novelties rather than practical synthetic tools.

The Vedejs Revolution: A New Era of Accessibility and Utility

The landscape of organoboron chemistry was irrevocably changed in 1995 when Edwin Vedejs and his research group published a groundbreaking paper detailing a simple and highly efficient method for the synthesis of potassium organotrifluoroborates[1][3][4]. Their approach, involving the reaction of boronic acids with an excess of aqueous potassium hydrogen fluoride (KHF₂), was a paradigm shift[1][3]. This method proved to be general for a wide range of boronic acids, affording the corresponding organotrifluoroborate salts as air- and moisture-stable crystalline solids that were easily purified by recrystallization[2].

This newfound accessibility, pioneered by Vedejs, transformed organotrifluoroborates from obscure compounds into readily available and user-friendly reagents, paving the way for their widespread adoption in academic and industrial laboratories.

The Decisive Advantage: Why Organotrifluoroborates Surpassed Their Predecessors

The rapid rise in popularity of organotrifluoroborates can be attributed to a confluence of advantageous properties that address the key limitations of boronic acids and their esters[5][6].

Key Advantages of Potassium Organotrifluoroborates:

-

Enhanced Stability: Unlike many boronic acids, which are prone to dehydration to form cyclic boroxine trimers, organotrifluoroborates are generally stable, crystalline solids that can be stored indefinitely under ambient conditions[1][5][6][7][8]. This stability simplifies handling, storage, and accurate weighing for reactions.

-

Monomeric Structure: Organotrifluoroborates exist as well-defined monomeric species, both in the solid state and in solution[1][6][7]. This contrasts with boronic acids, where the equilibrium between the monomer and the boroxine can complicate stoichiometry and reactivity[5].

-

Ease of Preparation and Purification: The Vedejs method and subsequent refinements allow for the straightforward synthesis and purification of a vast array of organotrifluoroborates on a multigram scale[2][3].

-

Broad Functional Group Tolerance: The trifluoroborate moiety is remarkably robust and compatible with a wide range of functional groups, enabling the synthesis of complex and highly functionalized building blocks[6][7].

-

Reduced Proto-deboronation: In many cross-coupling reactions, organotrifluoroborates exhibit a lower tendency to undergo proto-deboronation (cleavage of the C-B bond by a proton source) compared to their boronic acid counterparts.

These compelling advantages have positioned organotrifluoroborates as superior surrogates for boronic acids in a multitude of chemical transformations[5].

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

The most significant application of organotrifluoroborates lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds[6][9]. The use of organotrifluoroborates in this reaction has been extensively developed by researchers such as Gary Molander, Sylvain Darses, and Jean-Pierre Genet, who have demonstrated their broad utility and, in many cases, superiority to traditional organoboron reagents[7][10][11][12][13][14].

The Mechanistic Nuance: A Tale of Slow Hydrolysis

A key mechanistic feature of the Suzuki-Miyaura coupling with organotrifluoroborates is the prerequisite of hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle[1][15]. The tetra-coordinate nature of the trifluoroborate renders it less nucleophilic and therefore less reactive towards transmetalation with the palladium center[1].

The generally accepted mechanism involves a slow, controlled release of the boronic acid in the presence of a base and water. This "slow-release" profile is often beneficial as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesirable side reactions such as homo-coupling[1].

The rate of hydrolysis is a critical parameter and can be influenced by several factors, including the electronic nature of the organic substituent, the reaction temperature, and the specific base and solvent system employed[15]. This has been the subject of detailed mechanistic studies, which have revealed a complex interplay of factors governing the release of the active boronic acid[15].

Diagram: The Role of Organotrifluoroborates in the Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura cycle using organotrifluoroborates.

Experimental Protocols: A Practical Guide

Synthesis of Potassium Phenyltrifluoroborate

This protocol is a representative example of the Vedejs method for the synthesis of an aryltrifluoroborate.

Materials:

-

Phenylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Methanol

-

Acetonitrile

Procedure:

-

In a suitable flask, dissolve phenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid at room temperature.

-

A white precipitate of potassium phenyltrifluoroborate will form almost immediately. Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

-

The crude product can be purified by recrystallization from hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid[1].

Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborate with an Aryl Bromide

This protocol is adapted from a procedure for the cross-coupling of potassium trans-1-dec-1-enyl trifluoroborate with 1-bromonaphthalene[5].

Materials:

-

Potassium trans-1-dec-1-enyl trifluoroborate (1.0 eq)

-

1-Bromonaphthalene (1.0 eq)

-

PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

-

tert-Butylamine (3.0 eq)

-

Isopropanol/Water (2:1 mixture)

Procedure:

-

To a reaction vessel, add potassium trans-1-dec-1-enyl trifluoroborate, 1-bromonaphthalene, PdCl₂(dppf)·CH₂Cl₂, and tert-butylamine.

-

Add the isopropanol/water solvent mixture and degas the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with 1 N HCl and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford the desired trans-1-dec-1-enyl-naphthalene[5].

Diagram: General Workflow for Synthesis and Application of Organotrifluoroborates

Caption: A simplified workflow from boronic acid to final product.

Beyond the Suzuki-Miyaura Reaction: The Expanding Utility of Organotrifluoroborates

While the Suzuki-Miyaura coupling remains the most prominent application, the utility of organotrifluoroborates extends to a wide array of other important organic transformations. Their stability and unique reactivity have enabled the development of novel synthetic methodologies.

Selected Applications of Organotrifluoroborates:

-

Rhodium-catalyzed 1,4-addition to enones: Alkenyl- and aryltrifluoroborates can participate in conjugate addition reactions.

-

Heck-type reactions: Vinyltrifluoroborates can undergo Heck-type couplings[1].

-

Chan-Lam coupling: Aryltrifluoroborates can be used in the copper-catalyzed N- and O-arylation of amines and phenols.

-

Petasis-Borono Mannich reaction: Alkenyl- and aryltrifluoroborates can serve as the nucleophilic component in this multicomponent reaction.

-

Radical reactions: Alkyltrifluoroborates, in particular, have been shown to be effective precursors for alkyl radicals in photoredox-catalyzed reactions[16].

-

Synthesis of functionalized organotrifluoroborates: The robust nature of the trifluoroborate group allows for chemical manipulation of other parts of the molecule, leading to the synthesis of novel and complex building blocks[4][8][17][18].

The continuous exploration of the reactivity of organotrifluoroborates promises to uncover even more innovative applications in the years to come.

Conclusion and Future Outlook

The journey of organotrifluoroborates from their initial discovery as chemical curiosities to their current status as indispensable reagents in organic synthesis is a testament to the power of enabling synthetic methodology. The elegant and practical synthesis developed by Vedejs unlocked the vast potential of these stable and versatile organoboron surrogates. Their impact on the Suzuki-Miyaura reaction and a growing number of other transformations has been profound, empowering chemists in academia and industry to construct complex molecules with greater efficiency and precision. As our understanding of their reactivity continues to deepen, and as new catalytic systems are developed, the mighty oak of organotrifluoroborate chemistry is poised to grow even further, branching out into new and exciting areas of chemical synthesis and drug discovery.

References

-

Chambers, R. D.; Clark, H. C.; Willis, C. J. Some Salts of Trifluoromethylfluoroboric Acid. J. Am. Chem. Soc.1960 , 82 (20), 5298–5301. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848. [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. 2008 . [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (18), 7431–7441. [Link]

-

Chem-Station. Organotrifluoroborate Salts. 2015 . [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Eur. J. Org. Chem.2003 , 2003 (22), 4313-4327. [Link]

-

Molander, G. A.; Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta2005 , 38 (2), 49-56. [Link]

-

Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. J. Org. Chem.2008 , 73 (14), 5525–5527. [Link]

-

Molander, G. A.; Canturk, B. Organotrifluoroborates: Another Branch of the Mighty Oak. Angew. Chem. Int. Ed.2009 , 48 (49), 9240-9261. [Link]

-

Darses, S.; Genet, J. P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288-325. [Link]

-

Tellis, J. C.; Primer, D. N.; Molander, G. A. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proc. Natl. Acad. Sci. U.S.A.2015 , 112 (39), 12026-12029. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Org. Lett.2006 , 8 (13), 2767–2770. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288-325. [Link]

-

Chambers, R. D.; Clark, H. C.; Willis, C. J. Some Salts of Trifluoromethylfluoroboric Acid. J. Am. Chem. Soc.1960 , 82 (20), 5298–5301. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Scilit2008 . [Link]

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]

- 13. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity Profile of Potassium trans-Styryltrifluoroborate with Electrophiles

Abstract

Potassium trans-styryltrifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its remarkable stability to air and moisture, coupled with its diverse reactivity, makes it an attractive building block for the construction of complex molecular architectures.[1][2] This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound with a range of electrophiles. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in leveraging the full potential of this exceptional reagent.

Introduction to this compound: A Bench-Stable Styrene Surrogate

Potassium organotrifluoroborates, in general, offer significant advantages over their boronic acid counterparts, which can be prone to dehydration and protodeboronation.[3] this compound, a crystalline solid with a high melting point, is particularly noteworthy for its stability, allowing for long-term storage without special precautions.[4][5] This stability is a direct consequence of the tetracoordinate boron center, which masks the inherent reactivity of the carbon-boron bond until activation under specific reaction conditions.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the treatment of trans-styrylboronic acid with potassium hydrogen fluoride (KHF₂).[1] This reaction proceeds rapidly and in high yield, affording the crystalline trifluoroborate salt which can be easily isolated.

Experimental Protocol: Synthesis of this compound from trans-Styrylboronic Acid [6]

-

To a solution of trans-styrylboronic acid (1.0 equiv) in methanol, add a solution of potassium hydrogen fluoride (3.0 equiv) in water portion-wise at 5 °C.

-

A thick white slurry will form. Stir the mixture for 10-15 minutes.

-

Remove the methanol under reduced pressure.

-

Add acetonitrile and concentrate the mixture again to remove residual water. Repeat this step.

-

Suspend the resulting solid in hot acetonitrile, stir, and then cool to room temperature.

-

Filter the solid, wash with cold acetonitrile and then diethyl ether.

-

Dry the white solid under vacuum to afford this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound, enabling the stereospecific formation of stilbenes and other styrenated compounds.[1][7] This transformation involves the palladium-catalyzed reaction of the trifluoroborate with aryl or vinyl halides and triflates.

The Critical Role of Hydrolysis: Unmasking the Reactive Species